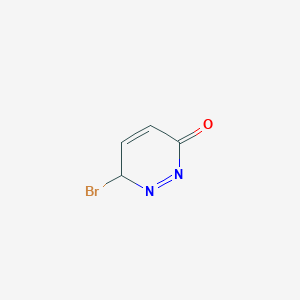
3-bromo-3H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 3-position of the pyridazinone ring adds to its chemical reactivity and potential for various applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-bromo-3H-pyridazin-6-one typically involves the cyclization of phenylhydrazone of levulinic acid followed by bromination. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-bromo-3H-pyridazin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include Lewis acids, silyl enol ethers, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antidiabetic agent.
Industry: The compound’s reactivity makes it useful in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-bromo-3H-pyridazin-6-one involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to its potential use as an antiplatelet agent. Additionally, its interaction with specific enzymes and receptors contributes to its diverse pharmacological effects.
Comparación Con Compuestos Similares
3-bromo-3H-pyridazin-6-one can be compared with other pyridazinone derivatives, such as:
4,5-disubstituted 3(2H)-pyridazinones: These compounds have shown similar pharmacological activities but differ in their substitution patterns and specific applications.
6-aryl-3(2H)-pyridazinones: These derivatives have been studied for their cardiovascular effects and have shown enhanced potency with specific substitutions.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C4H3BrN2O |
|---|---|
Peso molecular |
174.98 g/mol |
Nombre IUPAC |
3-bromo-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-4(8)7-6-3/h1-3H |
Clave InChI |
RXPXGXVULXAFCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=NC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















